![molecular formula C23H26N2O5S B1223689 [4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone](/img/structure/B1223689.png)
[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone
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Overview
Description
[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone is a sulfonamide.
Scientific Research Applications
Antimicrobial Activity
[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone has been studied for its antimicrobial properties. A study by Kumar et al. (2012) found that compounds containing the methoxy group, similar to this chemical, showed high antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar, Kumar, Kumar, & Kumar, 2012).
Antiestrogenic Activity
Another significant application is its potential antiestrogenic activity. Research by Jones et al. (1979) demonstrated potent antiestrogenic activity of a similar compound through both oral and subcutaneous administration in rats and mice (Jones, Suarez, Massey, Black, & Tinsley, 1979).
Structural Investigation
The chemical's structure and its characteristics have been a focus of scientific inquiry. Akkurt et al. (2003) conducted a structural investigation of a similar compound, revealing details about its molecular conformation and stability, which is crucial for understanding its interaction with biological systems (Akkurt, Sarıpınar, Öztürk, Yılmaz, & Fun, 2003).
Synthesis and Bioactivity
The synthesis processes and bioactivity of related compounds have also been explored. Wang et al. (2016) discussed the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, an intermediate crucial for producing many biologically active compounds, indicating the chemical's importance in medicinal chemistry (Wang, Wang, Xu, Wu, Tang, & Zheng, 2016).
properties
Product Name |
[4-methoxy-3-(4-morpholinylsulfonyl)phenyl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
---|---|
Molecular Formula |
C23H26N2O5S |
Molecular Weight |
442.5 g/mol |
IUPAC Name |
(4-methoxy-3-morpholin-4-ylsulfonylphenyl)-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C23H26N2O5S/c1-29-21-8-7-20(17-22(21)31(27,28)25-13-15-30-16-14-25)23(26)24-11-9-19(10-12-24)18-5-3-2-4-6-18/h2-9,17H,10-16H2,1H3 |
InChI Key |
ZBQRBJJRAJEUEZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(=CC2)C3=CC=CC=C3)S(=O)(=O)N4CCOCC4 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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